molecular formula C9H5F3N2O2 B1416608 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid CAS No. 887576-98-9

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Cat. No. B1416608
M. Wt: 230.14 g/mol
InChI Key: PUNYEWFCUQQVCA-UHFFFAOYSA-N
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Description

The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom1. It is often used in pharmaceutical and agrochemical products due to its distinctive physical and chemical properties1. However, specific information about “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid” is not readily available.



Synthesis Analysis

Trifluoromethyl groups can be introduced into organic motifs through various synthetic methods2. The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years2. However, the specific synthesis process for “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid” is not available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group would include a carbon atom bonded to three fluorine atoms1. However, the specific molecular structure of “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid” is not available in the sources I found.



Chemical Reactions Analysis

Trifluoromethyl-containing compounds are known to exhibit unique reactivity due to the presence of the trifluoromethyl group2. However, specific information about the chemical reactions of “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid” is not available in the sources I found.



Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds are known to have distinctive physical and chemical properties1. However, the specific physical and chemical properties of “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid” are not available in the sources I found.


Scientific Research Applications

Crystal Structure and Supramolecular Interactions

  • 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid and similar NH-indazoles have been analyzed for their supramolecular structure using X-ray crystallography and magnetic resonance spectroscopy. These compounds are identified as 1H-tautomers and exhibit unique crystallization behaviors, including the formation of helices in certain conditions, which is significant in understanding their molecular interactions and properties (Teichert et al., 2007).

Synthesis and Characterization in Medicinal Chemistry

  • In the context of medicinal chemistry, derivatives of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid have been synthesized, such as substituted 1,2,3-triazoles. These compounds have been characterized using IR, NMR, and mass spectral data and have been explored for their antimicrobial activity, showcasing the compound's potential in developing new pharmaceutical agents (Holla et al., 2005).

Photoluminescence Properties in Chemistry

  • 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid has been involved in the synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores. These compounds exhibit bright fluorescence in solutions and have potential applications in sensing acidic environments due to changes in their emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Thermodynamic Studies

  • Thermodynamic properties, like the standard molar enthalpy of formation, of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid and related compounds have been studied. These studies provide insights into the energetic and structural influence of different functional groups on indazoles, which is crucial for designing compounds with desired properties (Orozco-Guareño et al., 2019).

Coordination Polymers and Crystal Engineering

  • Sodium and lithium one-dimensional coordination polymers with 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid have been synthesized and analyzed using X-ray diffraction and vibrational spectroscopy. Such studies are significant in crystal engineering and for understanding the molecular assembly in solid-state materials (Szmigiel-Bakalarz et al., 2020).

Safety And Hazards

The safety and hazards of a compound would depend on its specific structure. Some trifluoromethyl-containing compounds can cause skin irritation, serious eye irritation, and respiratory irritation34. However, the specific safety and hazards of “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid” are not available in the sources I found.


Future Directions

The use of trifluoromethyl groups in organic compounds has seen significant growth in recent years, and many novel applications are expected to be discovered in the future2. However, specific future directions for “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid” are not available in the sources I found.


Please note that this information is based on general knowledge about trifluoromethyl-containing compounds and may not apply specifically to “6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid”. For more specific and accurate information, please consult with a professional.


properties

IUPAC Name

6-(trifluoromethyl)-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNYEWFCUQQVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654137
Record name 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

CAS RN

887576-98-9
Record name 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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